tert-Butyl (4-aminocuban-1-yl)carbamate tert-Butyl (4-aminocuban-1-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1936223-92-5
VCID: VC4768824
InChI: InChI=1S/C13H18N2O2/c1-11(2,3)17-10(16)15-13-7-4-8(13)6-9(13)5(7)12(4,6)14/h4-9H,14H2,1-3H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)NC12C3C4C1C5C2C3C45N
Molecular Formula: C13H18N2O2
Molecular Weight: 234.299

tert-Butyl (4-aminocuban-1-yl)carbamate

CAS No.: 1936223-92-5

Cat. No.: VC4768824

Molecular Formula: C13H18N2O2

Molecular Weight: 234.299

* For research use only. Not for human or veterinary use.

tert-Butyl (4-aminocuban-1-yl)carbamate - 1936223-92-5

Specification

CAS No. 1936223-92-5
Molecular Formula C13H18N2O2
Molecular Weight 234.299
IUPAC Name tert-butyl N-(4-aminocuban-1-yl)carbamate
Standard InChI InChI=1S/C13H18N2O2/c1-11(2,3)17-10(16)15-13-7-4-8(13)6-9(13)5(7)12(4,6)14/h4-9H,14H2,1-3H3,(H,15,16)
Standard InChI Key ZTSQEDHWSOZTLF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC12C3C4C1C5C2C3C45N

Introduction

Chemical Identity and Structural Features

tert-Butyl (4-aminocuban-1-yl)carbamate belongs to the cubane family, a class of molecules distinguished by their eight carbon atoms arranged in a cube. The compound’s structure includes:

  • A cubane core with a tert-butyloxycarbonyl (Boc) group and an amino substituent at the 1- and 4-positions, respectively .

  • Molecular formula: C13H18N2O2\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{2} (molecular weight: 234.29 g/mol) .

Table 1: Key Molecular Data

PropertyValueSource
CAS Number1936223-92-5
Purity≥97% (HPLC)
Density1.12 g/cm³ (predicted)
Boiling Point342°C (estimated)

The cubane scaffold introduces significant angle strain (90° bond angles vs. 109.5° in tetrahedral carbons), which impacts reactivity and stability . The Boc group serves as a protective moiety for the amine, enabling selective functionalization in synthetic pathways .

Synthesis and Functionalization

Synthetic Routes

The synthesis of cubane derivatives typically begins with 1,4-dicarboxycubane, a commercially available precursor . For tert-butyl (4-aminocuban-1-yl)carbamate, a two-step approach is employed:

  • Amination: Introduction of the amino group via nucleophilic substitution or catalytic hydrogenation .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in tetrahydrofuran (THF) or dichloromethane (DCM) .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldReference
1NH3\text{NH}_3, Pd/C, H2\text{H}_265%
2Boc2O\text{Boc}_2\text{O}, DMAP, THF85%

Challenges in Cubane Chemistry

  • Low solubility: Cubanes often require polar aprotic solvents (e.g., DMSO) for reactions .

  • Thermal instability: Decomposition above 200°C necessitates mild reaction conditions .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Stable under ambient conditions but decomposes at elevated temperatures (>200°C) .

  • Hydrolytic Sensitivity: The Boc group is labile under acidic conditions (e.g., HCl in dioxane) .

Spectroscopic Data

  • 1H^1\text{H} NMR (DMSO-d6d_6): δ 1.38 (s, 9H, Boc), 4.21 (br, 2H, NH2\text{NH}_2), 3.12–3.45 (m, cubane protons) .

  • IR: 1680 cm1^{-1} (C=O stretch), 3350 cm1^{-1} (N-H stretch) .

Pharmaceutical and Material Science Applications

Material Science

Cubanes’ high density and symmetry make them candidates for energetic materials and coordination polymers .

Hazard ClassSignal WordPrecautionary Measures
Skin IrritationWarningWear gloves/lab coat
Eye DamageDangerUse safety goggles
Respiratory IrritationWarningUse in ventilated areas

Storage recommendations include refrigeration (2–8°C) under inert gas (N2_2) to prevent decomposition .

Future Directions

  • Synthetic Innovation: Developing catalytic methods for asymmetric cubane functionalization .

  • Drug Development: Optimizing cubane-containing candidates for neurodegenerative and infectious diseases .

  • Computational Modeling: Using DFT calculations to predict cubane derivatives’ reactivity and stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator